molecular formula C19H22O9 B1181805 3,4-Cyclohexenoesculetin beta-D-galactopyranoside CAS No. 182805-65-8

3,4-Cyclohexenoesculetin beta-D-galactopyranoside

Katalognummer B1181805
CAS-Nummer: 182805-65-8
Molekulargewicht: 394.4 g/mol
InChI-Schlüssel:
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Synthesis Analysis

The synthesis of 3,4-Cyclohexenoesculetin beta-D-galactopyranoside involves chemical pathways that enable its application as a substrate for beta-galactosidase detection. Notably, its synthesis has been optimized to enhance its performance in comparison with other substrates like X-Gal, showing a high hydrolysis rate by Enterobacteriaceae strains, demonstrating its efficiency and reliability in detecting beta-galactosidase activity (James et al., 1996).

Wissenschaftliche Forschungsanwendungen

  • MRI Reporter for β-Galactosidase : 3,4-Cyclohexenoesculetin β-D-galactopyranoside (S-Gal®) is used as a novel 1H MRI reporter for β-galactosidase. It forms a black precipitate in the presence of β-galactosidase and ferric ions, detectable by MRI, and has been demonstrated to reveal β-galactosidase activity in vivo, particularly in breast tumor xenografts in mice (Cui et al., 2010).

  • Development of Reporter Agents : In developing reporter agents for in vivo enzyme activity, analogues of 3,4-cyclohexenoesculetin-β-D-galactopyranoside have been synthesized to enhance T1 MRI contrast. These analogues demonstrate a significant response to β-galactosidase activity (Yu et al., 2012).

  • Substrates for β-Galactosidase Detection : A study evaluated cyclohexenoesculetin-beta-D-galactoside for detecting β-galactosidase, comparing its performance with other substrates. The results showed high hydrolysis rates in various bacterial strains, indicating its effectiveness as a substrate for β-galactosidase detection (James et al., 1996).

  • Chromogenic Agar for Bacterial Detection : In microbiology, 3,4-cyclohexenoesculetin-β-D-galactoside is used in chromogenic agar media for the selective isolation of bacteria like Salmonella spp. This medium exploits the distinct enzymatic activities of different bacteria (Perry et al., 1999).

  • PET Imaging Probes : 3,4-Cyclohexenoesculetin beta-D-galactopyranoside derivatives have been synthesized and evaluated as potential probes for in vivo visualization of LacZ gene expression using PET imaging. However, the study concluded that modifications are needed for these probes to be effective in vivo (Celen et al., 2008).

  • Color Selection of Cloned DNA Inserts : S-Gal (3,4-cyclohexenoesculetin-beta-D-galactopyranoside) serves as an alternative to X-gal for blue/white selection in cloning, offering advantages like autoclavability, early distinguishability, and suitability for automated analysis (Heuermann & Cosgrove, 2001).

Zukünftige Richtungen

  • Biomedical Imaging : Further investigate S-Gal’s potential as an MRI reporter .

Eigenschaften

IUPAC Name

2-hydroxy-3-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,8,9,10-tetrahydrobenzo[c]chromen-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22O9/c20-7-14-15(22)16(23)17(24)19(28-14)27-13-6-12-10(5-11(13)21)8-3-1-2-4-9(8)18(25)26-12/h5-6,14-17,19-24H,1-4,7H2/t14-,15+,16+,17-,19-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDJJDRXZHJRVGA-DIKXUDHVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C3=CC(=C(C=C3OC2=O)OC4C(C(C(C(O4)CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC2=C(C1)C3=CC(=C(C=C3OC2=O)O[C@H]4[C@@H]([C@H]([C@H]([C@H](O4)CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

182805-65-8
Record name 182805-65-8
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,4-Cyclohexenoesculetin beta-D-galactopyranoside
Reactant of Route 2
3,4-Cyclohexenoesculetin beta-D-galactopyranoside
Reactant of Route 3
3,4-Cyclohexenoesculetin beta-D-galactopyranoside
Reactant of Route 4
3,4-Cyclohexenoesculetin beta-D-galactopyranoside
Reactant of Route 5
3,4-Cyclohexenoesculetin beta-D-galactopyranoside
Reactant of Route 6
3,4-Cyclohexenoesculetin beta-D-galactopyranoside

Q & A

Q1: How does 3,4-Cyclohexenoesculetin beta-D-galactopyranoside (S-Gal) work as a selection marker for cloned DNA inserts?

A1: S-Gal functions as a chromogenic substrate for the enzyme β-galactosidase. In cloning procedures, the presence or absence of a DNA insert within a vector containing the lacZ gene (encoding β-galactosidase) can be determined using S-Gal. Here's how it works:

    Q2: What are the advantages of using S-Gal compared to X-gal in cloning procedures?

    A2: S-Gal offers several advantages over X-gal (5-bromo-4-chloro-3-indolyl-beta-D-galactoside), another commonly used β-galactosidase substrate:

    • Autoclavability: S-Gal is autoclavable and microwavable, allowing for direct addition to the growth medium before sterilization. [] This eliminates the need for hazardous solvents like dimethylformamide required for X-gal.
    • Ease of Use: S-Gal's dry-blend compatibility simplifies media preparation. []
    • Faster and Enhanced Detection: Black S-Gal-stained colonies are easier to distinguish from unstained colonies earlier compared to X-gal. This is further enhanced by a 25% improvement in signal detection over background noise with S-Gal. []
    • Improved Suitability for Automation: The distinct color change and earlier detection make S-Gal more compatible with automated colony or plaque analysis systems. []

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